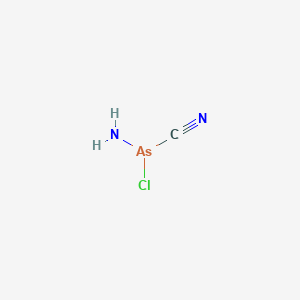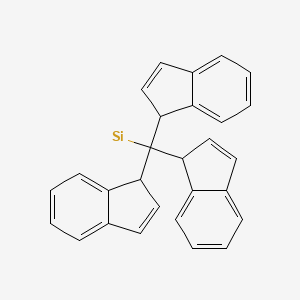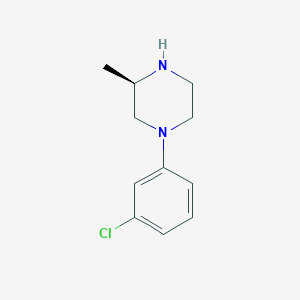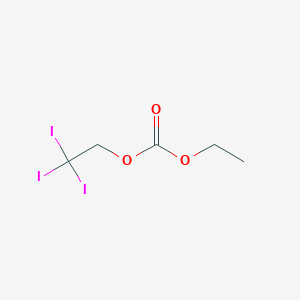
Propyl 3-hydroxy-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 3-hydroxy-2-methylpropanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. This compound is derived from propanoic acid and propanol, with the molecular formula C6H12O3. It is a colorless liquid with a fruity odor, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 3-hydroxy-2-methylpropanoate can be synthesized through the esterification of 3-hydroxy-2-methylpropanoic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous reactors to optimize the yield and efficiency of the process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve high purity and yield of the ester.
Chemical Reactions Analysis
Types of Reactions
Propyl 3-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of propyl 3-oxo-2-methylpropanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, propyl 3-hydroxy-2-methylpropanol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Propyl 3-oxo-2-methylpropanoate.
Reduction: Propyl 3-hydroxy-2-methylpropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propyl 3-hydroxy-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The ester is used in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of propyl 3-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. In biological systems, esters are often hydrolyzed by esterases to produce the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s metabolism and its subsequent biological effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Propyl 3-hydroxy-2-methylpropanoate can be compared with other similar esters, such as:
Methyl 3-hydroxy-2-methylpropanoate: Similar structure but with a methyl group instead of a propyl group.
Ethyl 3-hydroxy-2-methylpropanoate: Similar structure but with an ethyl group instead of a propyl group.
Butyl 3-hydroxy-2-methylpropanoate: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. Its propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields.
Properties
CAS No. |
184708-97-2 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
propyl 3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C7H14O3/c1-3-4-10-7(9)6(2)5-8/h6,8H,3-5H2,1-2H3 |
InChI Key |
QTCIKZMNHIDAQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol](/img/structure/B12556315.png)


![4'-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B12556334.png)




![1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine](/img/structure/B12556352.png)


![7,7'-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one)](/img/structure/B12556361.png)


